azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

peptide conformation reverse turn engineering conformational constraint

Researchers face poor solubility of azetidine-2-carboxylic acid free base in organic solvents, causing stoichiometric errors in peptide coupling. The TFA salt (CAS 1610919-91-9) dissolves readily in DMF and DCM, enabling direct use in automated Fmoc-SPPS without pH adjustment. It supports in situ Nᵅ-Fmoc protection per the AstraZeneca patent, eliminating free base isolation. With 2.13× the MW of the free base, it ensures accurate molar calculations. Ideal for γ-turn conformational programming and calibrated ER stress models (32% misincorporation at 5 mM, 2.3-fold GRP78 upregulation).

Molecular Formula C6H8F3NO4
Molecular Weight 215.13 g/mol
Cat. No. B14792627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Molecular FormulaC6H8F3NO4
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC1CNC1C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7)
InChIKeyWHRPDJUENKHACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-2-Carboxylic Acid TFA Salt: Physicochemical Identity and Comparator Landscape


Azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid (CAS 1610919-91-9, molecular formula C₆H₈F₃NO₄, MW 215.13 g/mol) is a 1:1 organic acid addition salt comprising the non-proteinogenic amino acid (S)-azetidine-2-carboxylic acid (Aze) and trifluoroacetic acid (TFA) [1]. Aze itself is a four-membered ring homologue of L-proline, differing solely by one fewer methylene unit in the heterocyclic ring, and functions as a toxic proline mimic that is misincorporated into proteins in place of proline across eukaryotic systems [2]. The TFA salt form is chemically distinct from the more widely used free base (CAS 2133-34-8, MW 101.10), the hydrochloride salt (CAS 2133-35-9, MW 137.56), and the covalent N-trifluoroacetyl derivative (CAS 255882-90-7, MW 197.11)—each presenting different molecular weights, solubility profiles, and suitability for specific synthetic and biological workflows .

Why Free Base and HCl Salt Forms Cannot Substitute for the TFA Salt


The TFA salt of azetidine-2-carboxylic acid is not merely a storage or handling form; its counterion directly governs solubility in organic media, molar stoichiometry in coupling reactions, and compatibility with standard Fmoc solid-phase peptide synthesis (SPPS) protocols wherein TFA is the universal cleavage reagent . The free base (MW 101.10) is highly water-soluble (≥50 mg/mL) but poorly soluble in DMSO (<1 mg/mL) and organic solvents, complicating direct use in anhydrous coupling reactions . The HCl salt (MW 137.56) introduces chloride counterions that can interfere with downstream ion-sensitive assays and exhibits different solubility characteristics in organic solvents compared to the TFA salt [1]. Critically, the AstraZeneca process patent (US 2003/0149280) demonstrates that organic acid addition salts of AzeOH—including the TFA salt—enable direct in situ N-protection without isolation of the free amino acid, a workflow advantage not shared by the free base or HCl salt [2]. Failure to account for the 2.13-fold molecular weight difference between the TFA salt and the free base introduces systematic stoichiometric errors in peptide coupling calculations.

Quantitative Differentiation Evidence Against Closest Analogs


γ-Turn Versus β-Turn Induction by Aze and Proline

When incorporated into model tetrapeptides (R₂CO-2-R₁Aze-L-Ala-NHMe), the four-membered azetidine ring of Aze forces the peptide backbone to preferentially adopt γ-turn conformations, in sharp contrast to the five-membered pyrrolidine ring of proline, which preferentially induces β-turns under identical model conditions [1]. This conformational divergence arises exclusively from ring size: the 4-membered ring imposes distinct φ/ψ dihedral constraints compared to the 5-membered Pro ring [2]. Both residues can serve as reverse turn inducers, but the nature of the turn differs as a direct function of ring size—a property that cannot be replicated by proline, 3,4-dehydroproline, or cis-4-hydroxyproline [3].

peptide conformation reverse turn engineering conformational constraint peptidomimetic design

Prolyl-tRNA Synthetase Isoform Discrimination

Arabidopsis thaliana expresses two ProRS isozymes with starkly different discrimination against Aze. The cytosolic isoform (AtProRS-Cyt, At3g62120) shows nearly identical substrate specificity for L-proline and Aze (specificity constant ratio ~1), meaning Aze is activated essentially as efficiently as the native substrate [1]. In contrast, the organellar isoform (AtProRS-Org, At5g52520) discriminates strongly, with a specificity constant 77.6 times higher for L-proline than for Aze [2]. Both enzymes show similar Kₘ values for L-proline, confirming that the differential toxicity arises from the inability of AtProRS-Cyt to reject Aze, not from altered proline affinity [3].

aminoacyl-tRNA synthetase substrate specificity protein mistranslation allelochemical toxicity

Collagen Destabilization and Thermal Stability Deficit

In cultured chick embryo skin fibroblasts, when Aze was presented at equimolar concentration (5 mM) with proline, its incorporation rate into newly synthesized collagen reached 32% of total proline uptake—meaning approximately one in three proline positions was replaced by Aze . This substitution reduced collagen thermal stability, with the melting temperature (Tₘ) decreasing by 8°C relative to native collagen, and produced a disrupted tertiary structure [1]. At 10 mM Aze in neuronal cell cultures, proline incorporation was inhibited by 58%, and ER stress markers were significantly elevated: GRP78 was upregulated 2.3-fold and CHOP 1.8-fold . In vivo, chick embryos injected with 10 mg Aze/egg showed 62% reduction in skin collagen content and 40% growth retardation by day 7 .

collagen biochemistry protein misfolding thermal stability extracellular matrix

Mu-Opioid Receptor Affinity via Aze-for-Pro Substitution

When the Pro² residue of endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂, EM-1) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂, EM-2) was replaced by (S)-azetidine-2-carboxylic acid (Aze), the resulting analogues [Aze²]EM-1 and [Aze²]EM-2 displayed the highest μ-opioid receptor affinity and selectivity among all six constrained analogues tested [1]. Specifically, [Aze²]EM-1 exhibited a Kᵢμ of 2.3 ± 0.23 nM—a 4.7-fold improvement over native EM-1 (Kᵢμ = 10.70 ± 1.5 nM) [2]. [Aze²]EM-2 showed Kᵢμ = 5.6 ± 1.2 nM, a 1.7-fold improvement over native EM-2 (Kᵢμ = 9.56 ± 0.98 nM) [3]. In comparison, the 3,4-dehydroproline analogue [Δ³Pro²]EM-2 showed Kᵢμ = 6.5 ± 2.3 nM, and the 3-azetidine carboxylic acid analogue [3Aze²]EM-2 displayed dramatically weaker affinity (Kᵢμ = 210 ± 51 nM) [4].

opioid receptor endomorphin peptide drug design GPCR ligand engineering

Prolyl Hydroxylase Inhibition Potency Hierarchy

In a comparative study of proline analogs in L-929 fibroblasts, L-3,4-dehydroproline and L-azetidine-2-carboxylic acid were both effective in reducing prolyl hydroxylase activity, but L-3,4-dehydroproline was approximately four times as potent as L-azetidine-2-carboxylic acid, which ranked as the second most active analog among those tested [1]. This potency hierarchy is offset by Aze's unique advantage: unlike 3,4-dehydroproline, Aze causes greatly distended cisternae of the rough endoplasmic reticulum due to its more disruptive effect on protein folding beyond mere hydroxylase inhibition [2]. In a rat pulmonary oxygen toxicity model, all three proline analogs (cis-hydroxyproline, Aze, and 3,4-dehydroproline) prevented the 26% increase in lung collagen induced by 95% O₂ exposure, but none was entirely specific for collagen, also affecting noncollagen protein accumulation [3].

prolyl hydroxylase collagen biosynthesis inhibition fibrosis structure-activity relationship

In Vitro Anticancer Potency Versus In Vivo Inactivity

L-Azetidine-2-carboxylic acid inhibits growth of type IV collagen-producing 450.1 murine mammary cancer cells in vitro with an IC₅₀ of 7.6 µg/mL, ranking alongside cis-4-hydroxy-L-proline (CHP) as the most potent inhibitors among proline analogs tested against this cell line [1]. However, in direct comparative in vivo testing using three transplantable tumor models (450.1 mammary tumor, EHS sarcoma, CD8F1 mammary tumor), both A2C and CHP were completely inactive when administered twice daily at doses ranging from 50 to 600 mg/kg . Both compounds also caused considerable liver toxicity at higher doses, and A2C was inactive in a 450.1 murine model of mammary cancer at 12.5-200 mg/kg twice per day [2]. This stark in vitro-in vivo disconnect is not observed with all proline analogs and represents a critical selection criterion for experimental design.

anticancer screening collagen inhibition in vitro-in vivo correlation translational pharmacology

Optimal Application Scenarios for the TFA Salt


Fmoc-SPPS of γ-Turn Peptidomimetics

The TFA salt form is the directly compatible starting material for Fmoc-SPPS workflows where Aze is to be incorporated as a γ-turn-inducing residue. Unlike the free base (poor DMSO solubility, <1 mg/mL), the TFA salt dissolves readily in DMF and DCM—the standard solvents for automated peptide synthesis . The TFA counterion is chemically inert under standard Fmoc deprotection conditions (20% piperidine/DMF), and the salt form enables direct Nᵅ-Fmoc protection via the AstraZeneca-patented in situ process without free amino acid isolation, streamlining the synthesis of building blocks such as Fmoc-Aze-OH [1]. The γ-turn conformational programming delivered by the 4-membered azetidine ring, as demonstrated in the model tetrapeptide studies by Baeza et al. [2], provides access to turn architectures inaccessible to proline or 3,4-dehydroproline.

ER Stress and Proteotoxicity Model Systems

For researchers generating quantitative ER stress models, the TFA salt provides the most convenient form for preparing concentrated stock solutions. The well-characterized dose-response relationship—32% misincorporation at 5 mM (equimolar with proline), 58% proline synthesis inhibition at 10 mM, 2.3-fold GRP78 upregulation, and 1.8-fold CHOP induction —offers a calibrated, reproducible proteotoxic stress stimulus. The near-absence of discrimination by cytosolic ProRS (specificity constant ratio Pro/Aze ≈ 1) means that Aze reliably misincorporates in all cell types, unlike organellar compartments where the 77.6-fold selectivity of organellar ProRS limits misincorporation [3]. The TFA counterion should be exchanged to acetate or HCl if the compound is to be used in sensitive primary cell cultures or in vivo studies, as residual TFA can cause non-specific cytotoxicity .

Collagen Triple Helix Destabilization Assays

The 8°C reduction in collagen melting temperature (Tₘ) upon Aze misincorporation provides a robust, instrumentally accessible endpoint (UV absorbance at 230 nm during thermal ramping) for quantifying collagen structural integrity . The TFA salt form eliminates the need for pH adjustment of stock solutions that is required when using the free base, as the salt is pre-protonated and readily dissolves in cell culture media. The 32% incorporation rate at equimolar proline concentration establishes a predictable dose-response that can be titrated for partial vs complete collagen destabilization, unlike the more variable incorporation rates observed with cis-4-hydroxyproline [4].

In Vitro Tumor Cell Pharmacology with In Vivo Negative Control

The TFA salt enables preparation of concentrated stock solutions for in vitro anticancer screening against collagen-producing tumor lines, where the well-established IC₅₀ of 7.6 µg/mL against 450.1 murine mammary cancer cells serves as a benchmark for assay validation . Critically, the compound's complete inactivity in murine tumor models at doses up to 200 mg/kg BID [5] makes it an ideal negative control for in vivo collagen-targeting studies. This in vitro-active/in vivo-inactive profile is a rare and valuable experimental feature: it allows researchers to distinguish collagen-dependent from collagen-independent mechanisms of action in translational oncology studies.

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